N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE
Overview
Description
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Amide Formation: The benzodioxin derivative is then reacted with an appropriate amine to form the amide linkage.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodioxin derivatives.
Scientific Research Applications
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site.
Pathways: It may also affect various biochemical pathways related to inflammation and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the furan and amide functionalities.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Contains a similar benzodioxin structure but with different substituents.
Uniqueness
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodioxin ring, a furan ring, and an amide linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-20(22-12-16-13-27-17-4-1-2-5-18(17)28-16)14-7-9-15(10-8-14)23-21(25)19-6-3-11-26-19/h1-11,16H,12-13H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVVLCKTHDFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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